High Isoform Selectivity in NaV1.8 Pain Target Inhibition vs. Cardiac hERG Channel
A derivative of 4,4-difluoroazepane, specifically compound 2c (5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide), demonstrates high selectivity for the NaV1.8 pain target over cardiac ion channels. This is a critical differentiator from other NaV1.8 inhibitors that may carry cardiac safety liabilities [1]. The compound showed >800-fold selectivity against the hERG channel, a key cardiac safety marker [1].
| Evidence Dimension | Selectivity over hERG channel |
|---|---|
| Target Compound Data | >800-fold selective |
| Comparator Or Baseline | Non-selective NaV1.8 inhibitors (e.g., some early clinical candidates) |
| Quantified Difference | >800-fold window |
| Conditions | HEK293 cells expressing hERG channel; compound 2c tested at up to 40 µM |
Why This Matters
This selectivity profile is a key decision factor in drug discovery, as it mitigates the risk of cardiotoxicity and differentiates this scaffold as a safer starting point for developing non-opioid analgesics.
- [1] Qin, H., et al. (2023). Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. European Journal of Medicinal Chemistry, 255, 115371. View Source
